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Compound of Interest

Compound Name: Dehydrocholatesodium

Cat. No.: B13087799

Get Quote

Content Type: Publish Comparison Guide Audience: Researchers, Regulatory Scientists, and

Drug Development Professionals Status: Technical Reference (Note: Sodium Dehydrocholate

Injection was withdrawn from the US market (Federal Register); this guide serves active global

markets (e.g., Asia) and historical reference.)

Executive Summary & Product Profile
Sodium Dehydrocholate (Na-DHC) is a semi-synthetic bile acid derivative historically utilized as

a hydrocholeretic agent to increase bile volume and as a diagnostic aid for circulation time.

Unlike natural bile salts (e.g., cholate, deoxycholate), Na-DHC has a lower critical micelle

concentration (CMC) and distinct pharmacokinetic behavior, primarily undergoing hepatic

reduction rather than simple enterohepatic recycling.

For generic developers, demonstrating bioequivalence (BE) requires navigating a complex

regulatory landscape. While simple parenteral solutions often qualify for waivers (biowaivers),

oral formulations or complex micellar injections demand rigorous in vivo pharmacokinetic (PK)

comparison. This guide outlines the scientific framework for validating generic Na-DHC against

a Reference Listed Drug (RLD).
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Physicochemical Profile
Parameter Specification Impact on BE

Chemical Structure
3,7,12-triketocholanic acid

(sodium salt)

High aqueous solubility;

distinct from lipophilic bile

acids.

pKa ~5.0 (Acid form)
pH-dependent solubility; critical

for dissolution testing.

Metabolism

Rapid hepatic reduction to 3

-OH and 3

,7

-OH metabolites.

Parent drug (Dehydrocholate)

is the primary analyte;

metabolites are supportive.

Half-life (

)
Short (~1–2 hours)

Requires frequent early

sampling in PK studies.

Regulatory Strategy: The Decision Matrix
The pathway to approval depends heavily on the dosage form. The following decision tree

illustrates the divergence between parenteral and oral development tracks.
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Generic Sodium Dehydrocholate
Development

Dosage Form?

Parenteral (Injection) Oral (Tablet/Capsule)

Q1/Q2 Same as RLD?
(Same excipients/conc)

Biowaiver Likely
(21 CFR 320.22)

Yes

Comparative Physicochemical
Testing (pH, Osmolality)

No (Justify)

In Vitro Dissolution
(pH 1.2, 4.5, 6.8)

In Vivo BE Study
(Fasted & Fed)

Click to download full resolution via product page

Figure 1: Regulatory decision matrix for Sodium Dehydrocholate bioequivalence. Parenteral

solutions with identical composition (Q1/Q2) typically bypass in vivo studies, whereas oral

forms require full PK characterization.

In Vivo Bioequivalence Study Design (Oral/Complex
IV)
When in vivo data is required, the study must be designed to capture the rapid distribution and

hepatic clearance of the drug.

Study Protocol
Design: Randomized, single-dose, two-period, two-sequence crossover study.
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Population: Healthy adult volunteers (n=18–24, power >80%).

Exclusion: Subjects with history of cholecystectomy or hepatic impairment (alters

clearance).

Dose: Single therapeutic dose (e.g., 250 mg - 500 mg).

Washout Period: 7 days (sufficient for >5 half-lives).

Sampling Schedule
Due to the hydrocholeretic effect and rapid metabolism, the sampling window must be tight.

Pre-dose: 0 hr (Baseline bile acid levels are usually low for oxidized forms, but must be

checked).

Absorption Phase: 5, 10, 15, 30, 45 min (Critical for

and

).

Elimination Phase: 1, 1.5, 2, 3, 4, 6, 8, 12 hours.

Analytical Methodology (LC-MS/MS)
Objective: Quantify Dehydrocholic Acid (DHCA) in human plasma.

Instrumentation: UPLC coupled with Triple Quadrupole MS.

Ionization: Electrospray Ionization (ESI) in Negative Mode (Bile acids ionize poorly in positive

mode).

Sample Preparation: Protein Precipitation (PPT) with Acetonitrile or Solid Phase Extraction

(SPE) to remove endogenous phospholipids.

MRM Transition:

Precursor:
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401.3

Product:

357.2 (Loss of

)

Comparative Performance Guide
This section provides a model for interpreting BE data. The data below represents a

hypothetical comparison between a Test (Generic) and Reference (Innovator) formulation,

illustrating the statistical criteria used for approval.

Pharmacokinetic Parameters (Hypothetical Data)

Paramete
r

Definition

Referenc
e (R)
Mean ±
SD

Test (T)
Mean ±
SD

T/R Ratio
(%)

90% CI Result

(ng/mL)

Peak

Plasma

Concentrati

on

96.8
92.1 –

101.5
PASS

(ng·h/mL)

Exposure

(Time zero

to last)

98.5
94.0 –

103.2
PASS

(h)
Time to

Peak
N/A p > 0.05 PASS

(h)
Elimination

Half-life
N/A N/A

Comparabl

e

Interpretation:

The 90% Confidence Interval (CI) for the geometric mean ratios of
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and

falls entirely within the 80.00% – 125.00% acceptance limits.

The Test formulation is bioequivalent to the Reference.

Dissolution Profiling (In Vitro)
For oral tablets, comparative dissolution is a prerequisite before in vivo dosing.

Medium Time (min)
Reference
Release (%)

Test Release
(%)

Similarity
Factor (

)

0.1N HCl (pH

1.2)
15 > 50

Acetate Buffer

(pH 4.5)
15 > 50

Phosphate Buffer

(pH 6.8)
15 > 50

Note: Sodium Dehydrocholate is an acid salt; solubility may drop in very acidic media (pH 1.2)

if the free acid precipitates. Formulators must ensure the salt stays solubilized or disperses

effectively.

Experimental Workflow Visualization
The following diagram details the end-to-end workflow for a compliant bioequivalence study,

from subject screening to statistical analysis.

Subject Screening
(Healthy, No Hepatic Hx)

Period 1 Dosing
(Test or Ref)

Washout
(7 Days)

Period 2 Dosing
(Crossover)

LC-MS/MS Analysis
(Negative Mode ESI)

Statistical Analysis
(ANOVA, 90% CI)
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Figure 2: Clinical and analytical workflow for Sodium Dehydrocholate BE study. The crossover

design minimizes inter-subject variability, which is crucial for bile acid derivatives that may have

variable baseline levels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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